Cas no 119520-58-0 (Arachidonoyl p-Nitroaniline)

Arachidonoyl p-Nitroaniline is a synthetic substrate commonly used in enzymatic assays, particularly for studying the activity of phospholipase A2 (PLA2) and other lipolytic enzymes. Its structure incorporates an arachidonoyl moiety linked to p-nitroaniline, enabling spectrophotometric detection of enzymatic hydrolysis through the release of p-nitroaniline, which absorbs strongly at 405–410 nm. This substrate is valued for its high sensitivity, specificity, and compatibility with kinetic studies, making it a reliable tool for biochemical research. Its stability under standard laboratory conditions further ensures reproducible results in enzyme characterization and inhibitor screening applications.
Arachidonoyl p-Nitroaniline structure
Arachidonoyl p-Nitroaniline structure
Product Name:Arachidonoyl p-Nitroaniline
CAS No:119520-58-0
MF:C26H36N2O3
MW:424.575647354126
CID:137475
PubChem ID:35020716
Update Time:2025-10-20

Arachidonoyl p-Nitroaniline Chemical and Physical Properties

Names and Identifiers

    • APNA
    • ARACHIDONOYL P-NITROANILINE
    • N-(4-NITROPHENYL)-5Z,8Z,11Z,14Z-EICOSATETRAENAMIDE
    • 119520-58-0
    • J-004147
    • SR-01000946212
    • SR-01000946212-1
    • 5,8,11,14-Eicosatetraenamide, N-(4-nitrophenyl)-, (5Z,8Z,11Z,14Z)-
    • PBMVYDNBOIVHBO-DOFZRALJSA-N
    • HMS3648G11
    • (5Z,8Z,11Z,14Z)-N-(4-NITROPHENYL)ICOSA-5,8,11,14-TETRAENAMIDE
    • HY-134019
    • CS-0136690
    • Arachidonoyl p-Nitroaniline
    • Inchi: 1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
    • InChI Key: PBMVYDNBOIVHBO-DOFZRALJSA-N
    • SMILES: O=C(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)NC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 2416.31635
  • Monoisotopic Mass: 424.27259301g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 17
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • PSA: 1282.98

Arachidonoyl p-Nitroaniline Pricemore >>

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Additional information on Arachidonoyl p-Nitroaniline

Arachidonoyl p-Nitroaniline: A Comprehensive Overview

Arachidonoyl p-Nitroaniline (CAS No. 119520-58-0) is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is characterized by its unique structure, which combines an arachidonic acid moiety with a p-nitroaniline group. The arachidonic acid component is a polyunsaturated fatty acid, known for its role in various biological processes, including inflammation and cell signaling. The p-nitroaniline group, on the other hand, introduces a nitrophenyl moiety, which is often associated with antioxidant and anti-inflammatory properties.

The synthesis of Arachidonoyl p-Nitroaniline involves a series of well-defined chemical reactions, including esterification and nitration processes. Recent advancements in synthetic chemistry have enabled the production of this compound with higher purity and efficiency. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its synthesis.

One of the most promising applications of Arachidonoyl p-Nitroaniline lies in its potential as an anti-inflammatory agent. Studies have demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This property makes it a candidate for the development of novel anti-inflammatory drugs.

In addition to its anti-inflammatory properties, Arachidonoyl p-Nitroaniline has shown potential in neuroprotective applications. Recent research has highlighted its ability to modulate glutamate signaling, a process that is critical in neuronal communication. This suggests that the compound may have therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders.

The pharmacokinetic profile of Arachidonoyl p-Nitroaniline has also been a subject of recent investigations. Studies indicate that the compound has good bioavailability and is metabolized through hepatic pathways, making it suitable for oral administration. However, further studies are required to fully understand its pharmacokinetics and safety profile in humans.

From a structural perspective, Arachidonoyl p-Nitroaniline exhibits interesting physical properties. Its melting point and solubility characteristics make it suitable for various pharmaceutical formulations. Researchers have also explored its stability under different storage conditions, ensuring that it can be used effectively in both research and clinical settings.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of Arachidonoyl p-Nitroaniline. Molecular docking studies have revealed that the compound interacts with key protein targets involved in inflammation and oxidative stress. These findings underscore its potential as a lead compound for drug discovery efforts.

In conclusion, Arachidonoyl p-Nitroaniline (CAS No. 119520-58-0) is a versatile compound with significant potential in various therapeutic areas. Its unique structure, combined with promising biological activities, makes it an attractive target for further research and development.

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